molecular formula C8H11N3O3S B14775323 (1,2,3-Thiadiazole-5-carbonyl)-d-valine

(1,2,3-Thiadiazole-5-carbonyl)-d-valine

Cat. No.: B14775323
M. Wt: 229.26 g/mol
InChI Key: PTRIVZZCQGIBID-UHFFFAOYSA-N
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Description

(1,2,3-Thiadiazole-5-carbonyl)-d-valine is a sophisticated hybrid compound designed for advanced agrochemical research. It strategically combines the 1,2,3-thiadiazole moiety, a key structural feature found in synthetic plant resistance activators like tiadinil, with the D-valine amino acid derivative, evoking the toxophoric group of classic acylalanine fungicides such as valifenalate . This rational design aims to integrate the properties of systemic acquired resistance (SAR) induction with direct antifungal activity, offering a potential dual-mode of action for managing resistant plant pathogens . In agricultural research, this compound is of significant interest for exploring new solutions against a broad spectrum of phytopathogenic fungi, including Botrytis cinerea , Rhizoctonia solani , and Sclerotinia sclerotiorum . The 1,2,3-thiadiazole scaffold is recognized for its role as a plant activator, stimulating a plant's own defense mechanisms, while the acylalanine fragment may contribute to the direct inhibition of fungal growth, potentially through the disruption of RNA synthesis . This makes this compound a valuable candidate for in vivo studies aimed at controlling diseases like those caused by Alternaria brassicicola , where analogous structures have demonstrated high protective efficacy . The chiral center derived from D-valine is a critical feature for researchers investigating the structure-activity relationship (SAR) and enantioselective interactions of modern fungicides . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid

InChI

InChI=1S/C8H11N3O3S/c1-4(2)6(8(13)14)10-7(12)5-3-9-11-15-5/h3-4,6H,1-2H3,(H,10,12)(H,13,14)

InChI Key

PTRIVZZCQGIBID-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CN=NS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3-Thiadiazole-5-carbonyl)-d-valine typically involves the reaction of 1,2,3-thiadiazole-5-carbonyl chloride with d-valine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are optimized to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1,2,3-Thiadiazole-5-carbonyl)-d-valine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1,2,3-Thiadiazole-5-carbonyl)-d-valine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and metabolic pathways.

    Pathways Involved: It can inhibit key enzymes in the metabolic pathways of microorganisms, leading to their death.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

2.1.1 1,3,4-Thiadiazole Derivatives (e.g., Compound 9b)
  • Structure : 1,3,4-Thiadiazole core with aryl and hydrazone substituents.
  • Bioactivity: Demonstrated potent antitumor activity against hepatocellular carcinoma (HepG2) with an IC50 of 2.94 µM .
  • Key Difference: The absence of an amino acid conjugate (e.g., D-valine) in 1,3,4-thiadiazoles may limit their cellular uptake compared to (1,2,3-thiadiazole-5-carbonyl)-D-valine.
2.1.2 Triazole-Thiadiazole Hybrids (e.g., Compound 6)
  • Structure : Combines 1,2,3-thiadiazole with a 1,2,4-triazole ring and a thiol group.
  • Bioactivity : Exhibited antifungal activity, likely due to the thiol group’s ability to disrupt fungal membranes .
  • Key Difference: The triazole-thiadiazole hybrid lacks the amino acid linkage, which could reduce its specificity for eukaryotic cellular targets compared to D-valine-conjugated derivatives.
2.1.3 Hydrazone-Linked Thiadiazoles
  • Structure : Thiadiazole fused with hydrazone and benzodioxine groups (e.g., compounds from ).
  • Synthesis : Prepared via condensation of thiosemicarbazide with benzodioxine derivatives under mild conditions .

Structure-Activity Relationships (SAR)

  • Electron-Deficient Thiadiazole Core : Enhances reactivity in nucleophilic substitutions, critical for binding to biological targets .
  • Substituent Effects: Antitumor activity in 1,3,4-thiadiazoles correlates with electron-withdrawing substituents (e.g., -NO2), while antifungal activity in triazole-thiadiazoles depends on thiol/thioether groups .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (1,2,3-Thiadiazole-5-carbonyl)-d-valine derivatives?

The synthesis typically involves coupling the thiadiazole carbonyl group to D-valine via amide bond formation. For example, methyl esters of substituted thiadiazole-carbonyl derivatives are synthesized using carbodiimide coupling agents (e.g., DCC or EDC) with D-valine methyl ester. Reaction conditions (solvent, temperature, and catalyst) are optimized to achieve yields of 80–96%. Structural confirmation is performed using IR spectroscopy (C=O and N-H stretches) and NMR (¹H/¹³C chemical shifts for thiadiazole and valine moieties) .

Q. How are spectroscopic techniques utilized to characterize this compound derivatives?

IR spectroscopy identifies key functional groups (e.g., 1680–1720 cm⁻¹ for carbonyl groups). ¹H NMR confirms the presence of D-valine’s chiral center and thiadiazole protons (e.g., singlet for thiadiazole C-H). ¹³C NMR resolves carbonyl carbons (~160–170 ppm) and aromatic/heterocyclic carbons. High-resolution mass spectrometry (HRMS) validates molecular formulas .

Q. What biological assays are used to evaluate the fungicidal activity of thiadiazole-carbonyl derivatives?

In vitro antifungal assays involve testing compounds against plant pathogens (e.g., Fusarium spp.) via mycelial growth inhibition on agar plates. Dose-response curves (IC₅₀ values) are generated, and comparative studies with structural analogs (e.g., isothiazole derivatives) assess structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the yield and purity of this compound derivatives?

Systematic optimization includes varying bases (e.g., triethylamine vs. pyridine), temperatures (25–60°C), and reaction times (4–24 hours). For example, using Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) in acetonitrile at 50°C for 12 hours improves cyclization efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies between observed and calculated NMR/IR values may arise from conformational flexibility or solvent effects. Iterative analysis—comparing experimental data with computational simulations (DFT calculations for NMR chemical shifts)—helps validate structures. For ambiguous cases, X-ray crystallography provides definitive confirmation .

Q. How do structural modifications of the thiadiazole ring influence bioactivity?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the thiadiazole 4-position enhances antifungal activity by increasing electrophilicity and membrane permeability. Conversely, methoxy groups reduce activity due to steric hindrance. SAR studies correlate logP values (lipophilicity) with potency .

Q. What role does the D-valine moiety play in biological interactions?

D-valine’s chirality affects enzymatic recognition. In microbial systems (e.g., M. ruber), D-valine supplementation alters metabolic pathways (e.g., pigment biosynthesis). For thiadiazole derivatives, the D-configuration may enhance target binding (e.g., fungal enzymes) compared to L-valine .

Q. How can computational methods predict the stability of this compound under varying conditions?

Molecular dynamics simulations assess hydrolytic stability in aqueous environments (pH 2–10). Density functional theory (DFT) calculates bond dissociation energies (BDEs) for the thiadiazole-carbonyl linkage. Experimental validation via accelerated stability testing (40°C/75% RH) confirms computational predictions .

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